molecular formula C14H10IN3O B12580187 3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one CAS No. 200947-60-0

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one

Katalognummer: B12580187
CAS-Nummer: 200947-60-0
Molekulargewicht: 363.15 g/mol
InChI-Schlüssel: OCIAYRIEIGITAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and isatoic anhydride.

    Cyclization: The aniline derivative undergoes cyclization with isatoic anhydride to form the quinazolinone core.

    Amination: The amino group at the 3-position can be introduced through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antibacterial, and antiviral properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the iodine atom at the 6-position.

    6-Iodo-2-phenylquinazolin-4(3H)-one: Lacks the amino group at the 3-position.

    2-Phenylquinazolin-4(3H)-one: Lacks both the amino and iodine groups.

Uniqueness

3-Amino-6-iodo-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 3-position and the iodine atom at the 6-position. These functional groups contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

200947-60-0

Molekularformel

C14H10IN3O

Molekulargewicht

363.15 g/mol

IUPAC-Name

3-amino-6-iodo-2-phenylquinazolin-4-one

InChI

InChI=1S/C14H10IN3O/c15-10-6-7-12-11(8-10)14(19)18(16)13(17-12)9-4-2-1-3-5-9/h1-8H,16H2

InChI-Schlüssel

OCIAYRIEIGITAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.